molecular formula C27H28N4O3S B2754988 N-(3-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242927-75-8

N-(3-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2754988
CAS RN: 1242927-75-8
M. Wt: 488.61
InChI Key: LJATURMLGXDDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could potentially be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Dehydrogenation Catalyst: Vanillin Production

Respirator Fit Capability Testing

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, for example, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended for use as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-17-8-10-19(11-9-17)22-16-35-24-23(22)29-27(30-26(24)33)31-12-4-6-20(15-31)25(32)28-14-18-5-3-7-21(13-18)34-2/h3,5,7-11,13,16,20H,4,6,12,14-15H2,1-2H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJATURMLGXDDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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